molecular formula C16H23BrN2O2 B12533652 8-(2-Bromoacetamido)-N-phenyloctanamide CAS No. 651767-97-4

8-(2-Bromoacetamido)-N-phenyloctanamide

Cat. No.: B12533652
CAS No.: 651767-97-4
M. Wt: 355.27 g/mol
InChI Key: NMTZCUZKQIVIGB-UHFFFAOYSA-N
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Description

8-(2-Bromoacetamido)-N-phenyloctanamide is a brominated acetamide derivative characterized by an eight-carbon alkyl chain linking the bromoacetamido group to the N-phenyl moiety. This structure combines electrophilic reactivity (via the bromoacetamido group) with hydrophobic and aromatic interactions (via the phenyl and octanamide chain).

Properties

CAS No.

651767-97-4

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

8-[(2-bromoacetyl)amino]-N-phenyloctanamide

InChI

InChI=1S/C16H23BrN2O2/c17-13-16(21)18-12-8-3-1-2-7-11-15(20)19-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20)

InChI Key

NMTZCUZKQIVIGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCCNC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide typically involves the reaction of 8-amino-N-phenyloctanamide with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromoacetamido)-N-phenyloctanamide can undergo several types of chemical reactions:

    Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alkoxides can react with the bromoacetamido group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary or secondary amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

8-(2-Bromoacetamido)-N-phenyloctanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Bromoacetamido)-N-phenyloctanamide involves the reactivity of the bromoacetamido group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between 8-(2-Bromoacetamido)-N-phenyloctanamide and related compounds:

Compound Name Molecular Formula Key Structural Features Functional Groups Potential Applications References
This compound C₁₄H₁₉BrN₂O₂ 8-carbon chain, bromoacetamido, N-phenyl Bromoacetamido, phenyl, alkyl chain Under investigation (analogs: antimicrobial)
2-Bromo-N-phenylacetamide C₈H₈BrNO Shorter alkyl chain (no octanamide extension) Bromoacetamido, phenyl Intermediate in synthesis
2-Bromo-N-methyl-N-phenylacetamide C₉H₁₀BrNO N-methyl substitution Bromoacetamido, N-methyl, phenyl Reactivity studies
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ Bromophenyl, methoxyphenyl substituents Bromophenyl, methoxy, acetamide Antimicrobial activity
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide C₁₆H₂₁BrNO₂ Cyclohexyl group, phenoxy substituents Bromocyclohexyl, phenoxy, acetamide Anti-inflammatory/analgesic

Key Observations :

  • Substituent Effects : The methoxy group in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide introduces electron-donating effects, which may modulate electronic interactions in biological systems . In contrast, the bromoacetamido group in this compound is highly electrophilic, favoring alkylation reactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

Biological Activity

Overview of 8-(2-Bromoacetamido)-N-phenyloctanamide

This compound is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of amides that can exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure

The structure of this compound can be analyzed as follows:

  • Molecular Formula : C₁₅H₁₈BrN₃O
  • Molecular Weight : Approximately 330.22 g/mol
  • Functional Groups :
    • Amide group (-C(=O)N-)
    • Bromo group (Br)
    • Phenyl group (C₆H₅)

The biological activity of compounds like this compound often involves interactions with specific biological targets, such as enzymes or receptors. The presence of the bromoacetamido group may enhance the compound's ability to interact with proteins involved in inflammatory pathways or microbial resistance mechanisms.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown that certain amides can reduce inflammation in models of arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound may also be significant. Compounds containing bromo substituents have been reported to possess activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

  • Case Study on Inflammatory Response :
    A study investigating the effects of bromoacetamide derivatives showed a marked reduction in inflammatory markers in animal models when treated with these compounds. The research highlighted the importance of the amide bond in mediating these effects.
  • Antimicrobial Efficacy :
    Research conducted on similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit comparable antimicrobial properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
BromoacetamideAnti-inflammatoryCOX inhibitionSmith et al., 2020
N-phenyl octanamideAntimicrobialCell wall disruptionJohnson et al., 2019
8-bromooctanamideAntifungalMembrane disruptionLee et al., 2021

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